

Preventing off-target cleavage of Val-Cit linkers by neutrophil elastase

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Compound of Interest

Compound Name: Mal-PEG1-Val-Cit-OH

Cat. No.: B12423398

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Technical Support Center: Val-Cit Linker Stability

This technical support center provides guidance to researchers, scientists, and drug development professionals on preventing the off-target cleavage of Valine-Citrulline (Val-Cit) linkers in Antibody-Drug Conjugates (ADCs) by human neutrophil elastase.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of off-target cleavage of Val-Cit linkers?

A: The Val-Cit linker, while designed for cleavage by Cathepsin B within tumor lysosomes, is susceptible to premature cleavage by human neutrophil elastase in the bloodstream.^[1] Experimental evidence indicates that neutrophil elastase cleaves the amide bond between the valine and citrulline residues of the linker.^{[2][3]} This premature release of the cytotoxic payload can lead to off-target toxicity.^{[4][5]}

Q2: What are the potential consequences of off-target Val-Cit linker cleavage?

A: Off-target cleavage leads to the premature release of the cytotoxic payload into systemic circulation. This can result in several adverse effects, most notably hematological toxicities such as neutropenia, where the released payload damages neutrophil precursors. This premature release can also reduce the therapeutic efficacy of the ADC by lowering the concentration of the payload that reaches the target tumor cells.

Q3: Are there alternative linker technologies that are more resistant to neutrophil elastase?

A: Yes, several alternative linkers have been developed to address the instability of the Val-Cit linker. These include:

- Glu-Val-Cit (EVCit): This linker shows improved stability in mouse plasma by being resistant to carboxylesterase 1c (Ces1c) but remains susceptible to cleavage by human neutrophil elastase.
- Glu-Gly-Cit (EGCit): This tripeptide linker has demonstrated resistance to both Ces1c and human neutrophil elastase, offering a more stable alternative for both preclinical and clinical development.
- Exolinkers: This approach repositions the cleavable peptide to enhance stability and hydrophilicity, showing increased resistance to enzymatic cleavage.

Q4: How can I assess the susceptibility of my Val-Cit ADC to neutrophil elastase cleavage?

A: The most direct method is to perform an in vitro assay using purified human neutrophil elastase. This involves incubating your ADC with the enzyme and monitoring the release of the payload over time, typically quantified by LC-MS.

Troubleshooting Guide

Problem	Potential Cause	Recommended Action
High levels of premature payload release in human plasma stability assays.	Cleavage of the Val-Cit linker by neutrophil elastase present in plasma.	1. Confirm NE Sensitivity: Perform an in vitro cleavage assay with purified human neutrophil elastase (see Experimental Protocol 1). 2. Linker Modification: Consider synthesizing your ADC with a more stable linker, such as an EGCit or exolinker. 3. Inhibitor Co-incubation: As a diagnostic tool, co-incubate your ADC in plasma with a known neutrophil elastase inhibitor (e.g., Sivelestat) to see if payload release is reduced.
Unexpected neutropenia observed in in vivo studies.	Off-target cleavage of the Val-Cit linker by neutrophil elastase leading to toxicity to neutrophil precursors.	1. Analyze Linker Stability: If not already done, perform in vitro plasma stability assays to correlate with in vivo findings. 2. Switch to a Resistant Linker: This is the most robust solution to mitigate neutropenia caused by linker instability. The EGCit linker is a promising alternative.

Discrepancies in ADC stability between preclinical rodent models and human plasma.	The Val-Cit linker is susceptible to cleavage by mouse carboxylesterase 1c (Ces1c), which is not a major factor in human plasma.	1. Use Ces1c Knockout Mice: For in vivo studies, utilizing Ces1c knockout mice can provide a more accurate assessment of ADC stability. 2. Employ a More Stable Linker: Linkers like EVCit are resistant to Ces1c and can be used for more reliable preclinical evaluation in rodents.
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Quantitative Data Summary

Table 1: Comparative Stability of Different Peptide Linkers in the Presence of Human Neutrophil Elastase

Linker Type	P3 Amino Acid	P2 Amino Acid	P1 Amino Acid	Relative Degradation Rate by Neutrophil Elastase	Reference
VCit	-	Valine	Citrulline	High	
EVCit	Glutamic Acid	Valine	Citrulline	Higher than VCit	
EACit	Glutamic Acid	Alanine	Citrulline	High	
EICit	Glutamic Acid	Isoleucine	Citrulline	High	
EGCit	Glutamic Acid	Glycine	Citrulline	Marginal/None	
ELCit	Glutamic Acid	Leucine	Citrulline	Marginal/None	
EV(N-Me)Cit	Glutamic Acid	N-Methyl Valine	Citrulline	Marginal/None	

Experimental Protocols

Protocol 1: In Vitro Neutrophil Elastase (NE) Sensitivity Assay

Objective: To determine the stability of an ADC with a Val-Cit linker in the presence of purified human neutrophil elastase.

Materials:

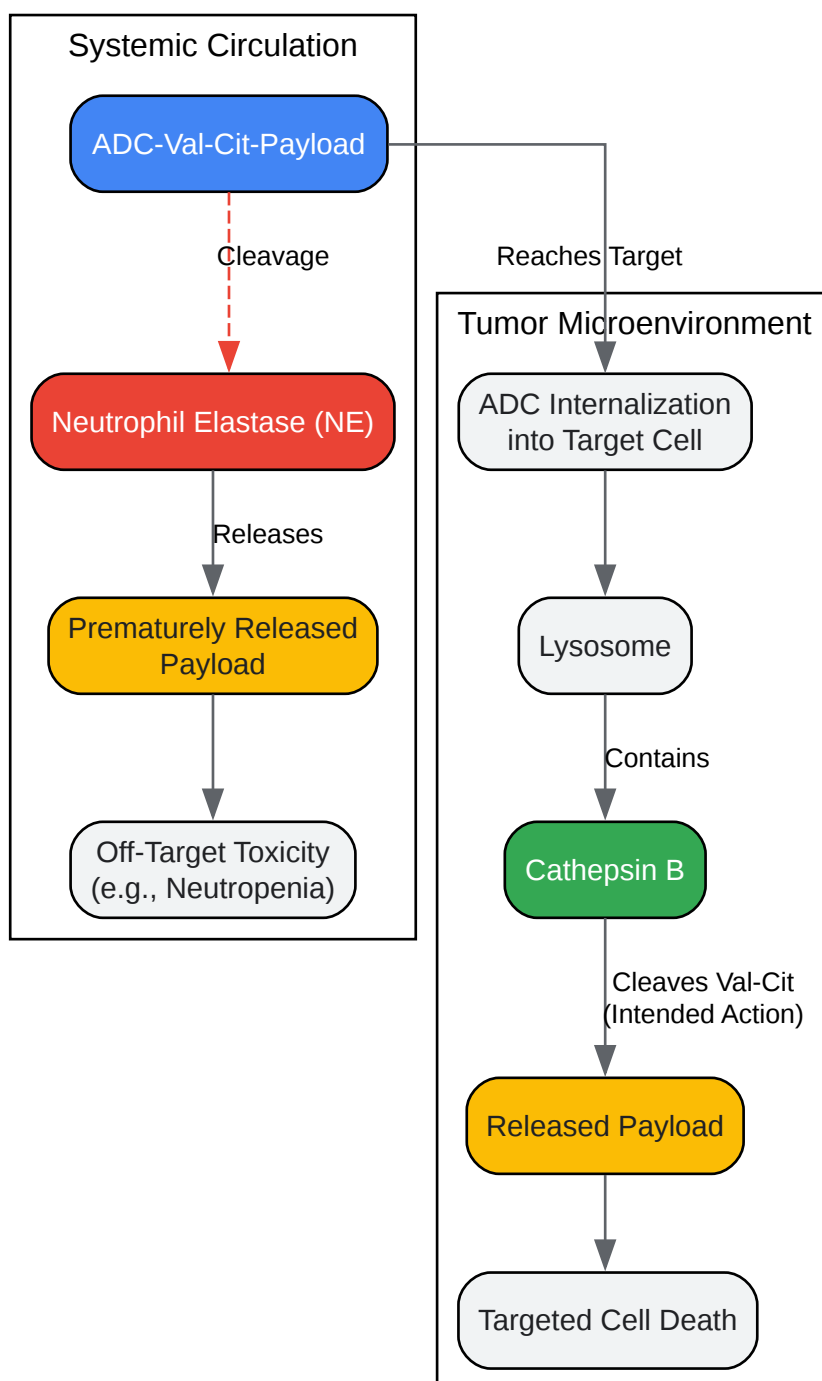
- ADC construct with Val-Cit linker
- Purified human neutrophil elastase
- Assay Buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
- Incubator at 37°C
- LC-MS system for analysis
- Quenching solution (e.g., cold acetonitrile with an internal standard)

Methodology:

- Prepare a stock solution of your ADC in the assay buffer.
- Prepare a stock solution of human neutrophil elastase in the assay buffer.
- In a microcentrifuge tube, combine the ADC solution and the neutrophil elastase solution to achieve final desired concentrations (e.g., 10 μ M ADC and 100 nM NE).
- For a negative control, prepare a similar reaction mixture without the neutrophil elastase.
- Incubate all samples at 37°C.
- At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot from each reaction tube.
- Immediately stop the reaction by adding the aliquot to the cold quenching solution.

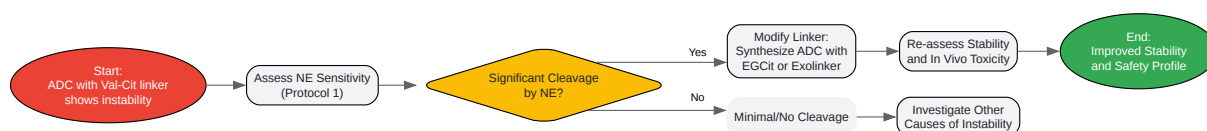
- Centrifuge the samples to pellet any precipitated protein.
- Analyze the supernatant by LC-MS to quantify the amount of intact ADC and the released payload.
- Plot the percentage of intact ADC remaining or the concentration of released payload over time to determine the cleavage kinetics.

Visualizations



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Caption: Off-target vs. intended cleavage of Val-Cit linkers.



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Caption: Troubleshooting workflow for Val-Cit linker instability.

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